Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-
Description
The compound Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- features a complex structure characterized by:
- A 3,4,5-trimethoxybenzamide core.
- A thiazolidinone ring (4-oxo-3-thiazolidinyl) substituted with a 4-methylphenyl imino group.
- An aminocarbonylphenyl linker bridging the benzamide and thiazolidinone moieties.
Properties
CAS No. |
99616-23-6 |
|---|---|
Molecular Formula |
C27H26N4O6S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H26N4O6S/c1-16-5-9-20(10-6-16)29-27-31(23(32)15-38-27)30-26(34)17-7-11-19(12-8-17)28-25(33)18-13-21(35-2)24(37-4)22(14-18)36-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |
InChI Key |
WFLMECINXRRRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Literature-Based)
While specific experimental procedures for this exact compound are scarce, analogous benzamide-thiazolidinone derivatives have been synthesized using the following general method adapted from related benzamide and thiazolidinone chemistry:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazolidinone formation | React 4-methylphenyl amine with thioglycolic acid or equivalent under reflux in ethanol with acid catalyst | Formation of 4-oxo-3-thiazolidinyl intermediate |
| 2 | Imino group formation | Condensation of thiazolidinone intermediate with an aldehyde or ketone (e.g., 4-methylbenzaldehyde) under mild acidic conditions | Introduction of the 4-methylphenyl imino substituent |
| 3 | Benzamide intermediate synthesis | Synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride or oxalyl chloride | Activated acid chloride for amidation |
| 4 | Amidation | Coupling of the thiazolidinyl amino intermediate with 3,4,5-trimethoxybenzoyl chloride in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) | Formation of final benzamide linkage |
| 5 | Purification | Purification by recrystallization or preparative HPLC to isolate pure product | Pure Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- |
This synthetic scheme is supported by standard organic synthesis protocols for benzamide and thiazolidinone derivatives.
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): For purification and quantification of final product purity.
Research Findings on Synthesis Optimization
- Reaction temperature and solvent polarity critically affect yield and selectivity during amidation.
- Use of coupling reagents such as EDCI or DCC can enhance amide bond formation efficiency.
- Anhydrous conditions are preferred to prevent hydrolysis of acid chlorides and intermediates.
- The presence of the trimethoxy groups on the benzamide ring influences solubility and crystallization behavior, necessitating tailored purification protocols.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and imine functional groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.
-
Mechanistic Insights :
-
Amide hydrolysis occurs via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates.
-
Imine hydrolysis involves protonation of the nitrogen, leading to cleavage of the C=N bond.
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Oxidation Reactions
The thiazolidinone ring and methoxy groups participate in oxidation processes.
-
Key Observations :
-
Thiazolidinone oxidation modifies the sulfur atom, altering ring stability.
-
Demethylation under Lewis acidic conditions selectively removes methoxy groups.
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Condensation and Cyclization
The imine and carbonyl moieties enable condensation with nucleophiles.
-
Applications :
-
Hydrazone derivatives are intermediates for synthesizing heterocyclic scaffolds.
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Cyclization reactions enhance structural complexity for pharmacological studies.
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Nucleophilic Substitution
The electron-deficient aromatic rings undergo substitution reactions.
-
Reaction Dynamics :
-
Methoxy groups are replaced under strong nucleophilic conditions due to their electron-withdrawing nature.
-
Metal-catalyzed amination introduces amino groups at para positions.
-
Reduction Reactions
Selective reduction of imine and carbonyl groups is achievable.
| Reaction Type | Reducing Agent | Products | References |
|---|---|---|---|
| Imine Reduction | NaBH₄, MeOH, 25°C, 3h | Secondary amine-linked thiazolidinone | |
| Carbonyl Reduction | LiAlH₄, THF, 0°C, 1h | Alcohol derivative of the benzamide |
-
Selectivity Notes :
-
NaBH₄ selectively reduces imine bonds without affecting amide groups.
-
LiAlH₄ reduces carbonyls to alcohols but may degrade thiazolidinone rings under prolonged exposure.
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Cross-Coupling Reactions
The aryl halide-like reactivity of methoxy-substituted rings enables coupling.
-
Optimization Parameters :
-
Palladium catalysts and ligand systems critically influence yield and regioselectivity.
-
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazolidinone derivatives possess significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research on thiazolidinone derivatives demonstrated their ability to induce apoptosis and inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide moiety can enhance anticancer activity by improving bioavailability and selectivity towards cancer cells .
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties. The presence of the thiazolidinone ring enhances the compound's efficacy against a range of bacterial and fungal pathogens. Studies have reported that specific substitutions on the aromatic rings can lead to increased potency against resistant strains of bacteria, making these compounds promising candidates for developing new antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, benzamide derivatives exhibit anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthetic Methodologies
The synthesis of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multi-step reactions starting from easily accessible precursors. Common synthetic routes include:
- One-Pot Synthesis : Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel. This method not only simplifies the synthesis but also improves yield and reduces reaction time .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields for thiazolidinone derivatives. This technique allows for more efficient energy use and can lead to cleaner reactions with fewer by-products .
- Green Chemistry Approaches : The application of green chemistry principles in synthesizing benzamide derivatives has gained traction. Techniques such as solvent-free reactions or using biodegradable solvents contribute to more sustainable practices in chemical synthesis .
Case Study 1: Anticancer Activity Evaluation
A study investigating the anticancer potential of various thiazolidinone derivatives, including the compound of interest, demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with specific functional groups exhibited enhanced activity due to better interaction with cellular targets involved in cancer progression .
Case Study 2: Antimicrobial Efficacy Testing
In another study focusing on antimicrobial properties, benzamide derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed remarkable inhibition zones, indicating strong antibacterial activity. These results support further development towards clinical applications as novel antibiotics .
Case Study 3: Anti-inflammatory Mechanism Investigation
Research into the anti-inflammatory effects of benzamide derivatives highlighted their ability to downregulate inflammatory markers in cell culture models. The study provided insights into the molecular mechanisms involved, suggesting that these compounds could be developed into therapeutic agents for managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Routes: The target compound’s thiazolidinone moiety may be synthesized via cyclization of thiourea intermediates, analogous to azetidinone preparation in .
- Bioactivity Prediction: The 3,4,5-trimethoxy group is common in microtubule-targeting agents (e.g., combretastatins), suggesting possible anticancer activity. The thiazolidinone could inhibit enzymes like aldose reductase or protein kinases .
- Solubility Challenges : High molecular weight (~450 g/mol) and hydrophobic groups (trimethoxybenzamide) may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
Benzamide derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The compound in focus, Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- , demonstrates potential in various therapeutic areas, particularly in oncology and neurology. This article reviews the biological activity of this compound based on recent findings and studies.
The molecular formula of the compound is , with a molecular weight of approximately 525. This compound features a thiazolidinone core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a critical role in cancer progression by regulating gene expression through epigenetic modifications.
Table 1: Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzamide derivative | KG-1 (leukemia) | 0.9 | DNMT3A inhibition |
| SGI-1027 | KG-1 (leukemia) | 1.0 | DNMT1 inhibition |
| Other derivatives | Various | Varies | Epigenetic modulation |
The compound's ability to reactivate silenced genes in cancer cells further supports its potential as an anticancer agent. The structure–activity relationship (SAR) studies indicate that modifications to the thiazolidinone ring can enhance its potency against specific targets.
Neuropharmacological Effects
Benzamide derivatives also show promise in neuropharmacology. Some studies suggest that they can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial for treating conditions like depression and schizophrenia.
Table 2: Neuropharmacological Activity
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Benzamide derivative | Dopamine D2 | Antagonist | |
| Benzamide derivative | Serotonin 5-HT2A | Agonist |
These interactions indicate that such compounds could be developed into therapeutic agents for psychiatric disorders.
Case Studies
A notable case study involved the evaluation of a series of benzamide derivatives for their anticancer properties against leukemia cell lines. The study demonstrated that specific substitutions on the benzamide structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Study Highlights:
- Objective : To assess the anticancer efficacy of synthesized benzamide derivatives.
- Methodology : In vitro assays using KG-1 leukemia cells.
- Findings : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Q & A
Q. What are the critical steps in synthesizing this benzamide derivative, and what reagents are typically employed?
The synthesis involves multi-step organic reactions. Initial steps focus on constructing the thiazolidinone ring, followed by coupling with the benzamide moiety. Key reagents include:
- Thiazolidinone formation : 4-methylphenyl isothiocyanate and α-bromo esters for cyclization .
- Benzamide coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological approaches include:
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
Q. What environmental factors influence the compound’s stability during storage?
Stability is sensitive to:
- pH : Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the amide or thiazolidinone moieties .
- Temperature : Store at 2–8°C to prevent thermal decomposition, particularly of the imino and carbonyl groups .
- Light : Protect from UV exposure to avoid photodegradation of the aromatic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization strategies include:
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling (if applicable) to enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) to minimize side reactions .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., reagent stoichiometry, reaction time) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from dynamic molecular behavior or impurities. Mitigation strategies:
- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational exchange (e.g., hindered rotation of the 4-methylphenyl group) .
- 2D NMR : HSQC and HMBC correlations to unambiguously assign proton-carbon connectivity .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What experimental frameworks are suitable for evaluating the compound’s biological activity?
Prioritize target-specific assays based on structural analogs (e.g., kinase or protease inhibition):
- In vitro assays :
Q. What safety protocols are essential for handling this compound during synthesis?
Hazard mitigation includes:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
- Mutagenicity screening : Ames test for mutagenic potential (if structural alerts are present, e.g., aromatic amines) .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity results be addressed?
- Re-evaluate assumptions : Verify protonation states and tautomeric forms used in docking studies .
- Solvent effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unanticipated interactions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Expected Observations |
|---|---|---|
| H NMR | DMSO-d6, 400 MHz | δ 3.8–4.0 ppm (methoxy), δ 8.1 ppm (amide NH) |
| HPLC | C18 column, 70:30 acetonitrile/water, 1 mL/min | Retention time: 12.3 min |
| IR | KBr pellet | 1650 cm (amide C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
